N'-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate
Overview
Description
N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzyloxy group and a formohydrazide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:
Preparation of the Benzyloxy Intermediate: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a suitable benzyl halide reacts with a hydroxyl-containing precursor.
Formation of the Pentan-3-yl Intermediate: The pentan-3-yl group is synthesized through a series of reactions, including alkylation and reduction steps.
Coupling Reaction: The benzyloxy and pentan-3-yl intermediates are coupled using a formohydrazide reagent under controlled conditions to form the desired compound.
Oxalate Formation: The final step involves the reaction of the formohydrazide compound with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate may involve the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control of reaction conditions, leading to higher yields and reduced production costs .
Chemical Reactions Analysis
Types of Reactions
N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to certain enzymes or receptors, while the formohydrazide moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- N’-((2S,3S)-2-(Benzyloxy)butan-3-yl)formohydrazide oxalate
- N’-((2S,3S)-2-(Benzyloxy)hexan-3-yl)formohydrazide oxalate
Uniqueness
N’-((2S,3S)-2-(Benzyloxy)pentan-3-yl)formohydrazide oxalate is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. The presence of the pentan-3-yl group, in particular, differentiates it from other similar compounds and may contribute to its unique biological and chemical activities.
Properties
IUPAC Name |
oxalic acid;N-[[(2S,3S)-2-phenylmethoxypentan-3-yl]amino]formamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.C2H2O4/c1-3-13(15-14-10-16)11(2)17-9-12-7-5-4-6-8-12;3-1(4)2(5)6/h4-8,10-11,13,15H,3,9H2,1-2H3,(H,14,16);(H,3,4)(H,5,6)/t11-,13-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBNQZOZYCCDJW-JZKFLRDJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]([C@H](C)OCC1=CC=CC=C1)NNC=O.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1887197-42-3 | |
Record name | Hydrazinecarboxaldehyde, 2-[(1S,2S)-1-ethyl-2-(phenylmethoxy)propyl]-, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1887197-42-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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